Divergent Biological Activities vs. Chaunolidine Congeners
F-14329 (1) was co-isolated with chaunolidines A–C (2–4), chaunolidone A (5), and pyridoxatin (6) from Chaunopycnis sp. CMB-MF028 [1]. While F-14329 itself was not reported to exhibit antimicrobial or cytotoxic activity in this study, its close structural analog chaunolidine C (4) demonstrated modest Gram-positive antibacterial activity with an IC50 of 5–10 μM, and chaunolidone A (5) displayed selective and potent inhibition of human non-small cell lung carcinoma NCI-H460 cells with an IC50 of 0.09 μM [1]. This cross-study divergence establishes that minor structural modifications within the tetramic acid scaffold—specifically the C-3 acyl substituent and C-5 aromatic group—dramatically redirect biological activity from antibacterial/cytotoxic phenotypes (chaunolidine C, chaunolidone A) toward the CDK8/19 kinase inhibition and metal chelation profile uniquely associated with F-14329 .
Chaunolidine C: antibacterial IC50 5–10 μM.
Chaunolidone A: NCI-H460 cytotoxicity IC50 0.09 μM.
| Evidence Dimension | Biological activity profile |
|---|---|
| Target Compound Data | CDK8 IC50 24–50 nM; CDK19 98.6% inhibition at 2 μM; no reported Gram-positive antibacterial activity in this study |
| Comparator Or Baseline | Chaunolidine C (4): Gram-positive antibacterial IC50 5–10 μM; Chaunolidone A (5): NCI-H460 cytotoxicity IC50 0.09 μM |
| Quantified Difference | Chaunolidone A is 180–540× less potent than F-14329 against CDK8 (based on cytotoxicity IC50 vs. CDK8 IC50), while chaunolidine C exhibits antibacterial activity not observed for F-14329 |
| Conditions | F-14329 kinase panel at 2 μM; chaunolidine C antibacterial against Gram-positive strains; chaunolidone A against NCI-H460 non-small cell lung carcinoma cells |
Why This Matters
This evidence demonstrates that F-14329 cannot be functionally replaced by chaunolidine C or chaunolidone A in CDK8/19-targeted studies, as these analogs exhibit entirely different biological activity spectra.
- [1] Shang Z, et al. New PKS-NRPS tetramic acids and pyridinone from an Australian marine-derived fungus, Chaunopycnis sp. Org Biomol Chem. 2015;13(28):7795-802. doi:10.1039/c5ob01058f View Source
